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Compound of Interest

Compound Name: 1-(5-Nitropyridin-2-yl)piperazine

Cat. No.: B181981 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Nitropyridin-2-
yl)piperazine

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-
(5-Nitropyridin-2-yl)piperazine. This molecule is a key intermediate in medicinal chemistry

and drug discovery, making its unambiguous identification and characterization paramount for

researchers and developers. The methodologies and interpretations presented herein are

grounded in established principles and are designed to provide a practical, field-proven

framework for analysis.

Compound Overview and Physicochemical
Properties
1-(5-Nitropyridin-2-yl)piperazine (CAS No. 82205-58-1) is a heterocyclic compound featuring

a piperazine ring attached to a 5-nitropyridine scaffold. The electron-withdrawing nature of the

nitro group significantly influences the electronic environment of the entire molecule, a feature

that is clearly reflected in its spectroscopic profile. Accurate characterization is crucial for

ensuring purity, confirming identity, and serving as a reference for reaction monitoring and

quality control.

Table 1: Physicochemical Properties of 1-(5-Nitropyridin-2-yl)piperazine
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Property Value Reference(s)

CAS Number 82205-58-1 [1][2]

Molecular Formula C₉H₁₂N₄O₂ [1][3]

Molecular Weight 208.22 g/mol [1][3]

Appearance Light yellow to yellow solid [3]

Melting Point 84-85 °C [3][4]

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules in solution. It provides detailed information about the carbon skeleton and the

chemical environment of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The chemical

shifts are highly sensitive to the local electronic environment, offering clear insights into the

molecular structure.

Sample Preparation: Accurately weigh 5-10 mg of 1-(5-Nitropyridin-2-yl)piperazine and

dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube. CDCl₃ is often

preferred for its volatility and simple solvent signal.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts to 0.00 ppm.[5]

Instrument Setup: The analysis is performed on a 400 MHz (or higher) spectrometer. After

inserting the sample, the instrument's field is locked onto the deuterium signal of the solvent,

and automated shimming is performed to optimize magnetic field homogeneity.[5]
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Acquisition: A standard proton-decoupled ¹³C NMR experiment is run. A sufficient number of

scans (e.g., 1024 or more) is acquired to achieve an adequate signal-to-noise ratio, as the

¹³C isotope has a low natural abundance. A relaxation delay (e.g., 2 seconds) is used to

ensure proper quantitation if needed, although it is not strictly necessary for simple

identification.

Caption: Workflow for ¹³C NMR Spectroscopy.

While a complete experimental spectrum for 1-(5-Nitropyridin-2-yl)piperazine is not available

in the cited literature, the ¹³C NMR data for the closely related precursor, tert-Butyl 4-(5-

nitropyridin-2-yl)piperazine-1-carboxylate, provides the definitive chemical shifts for the pyridine

ring carbons.[6] The shifts for the piperazine carbons are estimated based on typical values for

N-arylpiperazines.

Table 2: ¹³C NMR Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperazine
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Carbon Atom
Chemical Shift (δ), ppm
(Solvent: CDCl₃)

Rationale

C2 (Ar-N) ~164.2*
Attached to two nitrogen
atoms, highly deshielded.

C6 (Ar-H) ~154.7*

Deshielded by the ring

nitrogen and the electron-

withdrawing nitro group.

C5 (Ar-NO₂) ~145.3*

Directly attached to the

strongly electron-withdrawing

nitro group.

C4 (Ar-H) ~135.0*
Aromatic CH, influenced by the

adjacent nitro group.

C3 (Ar-H) ~105.0*

Shielded relative to other

pyridine carbons due to its

position.

C7, C11 (Pip-CH₂) ~46.0

Carbons adjacent to the

pyridine-substituted nitrogen

(N1).

| C8, C10 (Pip-CH₂) | ~45.0 | Carbons adjacent to the secondary amine nitrogen (N4). |

*Note: Chemical shifts for C2-C6 are experimental values from tert-Butyl 4-(5-nitropyridin-2-

yl)piperazine-1-carboxylate and are expected to be nearly identical for the target compound.[6]

Piperazine carbon shifts are estimated.

¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic

environment, and their connectivity through spin-spin coupling.

The protocol is similar to that for ¹³C NMR, with the following distinctions:

Acquisition: Fewer scans (e.g., 8-16) are typically needed due to the high natural abundance

of the ¹H isotope.
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Spectral Width: The typical spectral width for ¹H NMR is 0-12 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

Disclaimer:Experimental ¹H NMR data for 1-(5-Nitropyridin-2-yl)piperazine was not found in

the cited literature. The following data is a prediction based on established spectroscopic

principles and analysis of analogous structures.

Table 3: Predicted ¹H NMR Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperazine

Proton(s)
Predicted Shift
(δ), ppm

Multiplicity
Coupling (J),
Hz

Rationale

H6 ~8.90 d ~2.5

Aromatic
proton ortho
to the nitro
group,
strongly
deshielded.

H4 ~8.10 dd ~9.0, 2.5

Aromatic proton

coupled to both

H3 and H6.

H3 ~6.60 d ~9.0

Aromatic proton

ortho to the

piperazine

substituent.

H7, H11 (4H) ~3.65 t ~5.0

Protons on

carbons adjacent

to the pyridine

ring.

H8, H10 (4H) ~3.05 t ~5.0

Protons on

carbons adjacent

to the N-H group.

| N-H | ~1.90 | s (broad) | - | Exchangeable proton of the secondary amine. |
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR

crystal is recorded.

Sample Application: A small amount of the solid 1-(5-Nitropyridin-2-yl)piperazine powder is

placed directly onto the ATR crystal.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Caption: Workflow for ATR-IR Spectroscopy.

Table 4: Expected Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3400–3250 (m) N-H Stretch Secondary Amine

Characteristic
stretching vibration
of the N-H bond in
the piperazine ring.
[7]

3100–3000 (m) C-H Stretch Aromatic (Ar-H)

Stretching of C-H

bonds on the pyridine

ring.[7]

3000–2850 (m) C-H Stretch Aliphatic (C-H)

Symmetric and

asymmetric stretching

of the C-H bonds in

the piperazine ring.[7]

1550–1475 (s)
N-O Asymmetric

Stretch
Nitro Group (Ar-NO₂)

Strong absorption

characteristic of the

asymmetric stretch of

the nitro group.[7]

1360–1290 (s)
N-O Symmetric

Stretch
Nitro Group (Ar-NO₂)

Strong absorption

characteristic of the

symmetric stretch of

the nitro group.[7]

1600–1400 (m) C=C & C=N Stretch Aromatic Ring

In-ring stretching

vibrations of the

pyridine skeleton.[7]

1335–1250 (s) C-N Stretch Aromatic Amine

Stretching of the C-N

bond between the

pyridine ring and the

piperazine nitrogen.[7]

| 1250–1020 (m) | C-N Stretch | Aliphatic Amine | Stretching of the C-N bonds within the

piperazine ring.[7] |
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through analysis of fragmentation patterns.

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI

source.

Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged

droplets. As the solvent evaporates, gas-phase ions are produced. ESI is a soft ionization

technique that typically yields the protonated molecular ion [M+H]⁺ with minimal

fragmentation.

Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight)

and detected to generate the mass spectrum.

Caption: Workflow for ESI-Mass Spectrometry.

Table 5: Mass Spectrometry Data for 1-(5-Nitropyridin-2-yl)piperazine

Ion Expected m/z Rationale

| [M+H]⁺ | 209.22 | The protonated molecular ion. The piperazine nitrogens are basic and

readily accept a proton in the ESI source. |

Predicted Fragmentation: While ESI is a soft ionization technique, fragmentation can be

induced in the collision cell (tandem MS or MS/MS). For phenylpiperazine-type structures, the

most common fragmentation pathways involve the cleavage of the piperazine ring.[8][9] Key

predicted fragments for 1-(5-Nitropyridin-2-yl)piperazine would result from the cleavage of C-
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N bonds within the piperazine ring, leading to characteristic neutral losses and charged

fragments that can be used to confirm the connectivity of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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